![molecular formula C21H21FN4OS B2909628 N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1031965-11-3](/img/structure/B2909628.png)
N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide involves the inhibition of specific enzymes and pathways. In cancer, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, it inhibits the production of amyloid-beta peptides by inhibiting the activity of beta-secretase. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress by increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, it induces cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it reduces the production of amyloid-beta peptides and improves cognitive function. In Parkinson's disease, it protects dopaminergic neurons from oxidative stress and improves motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit specific enzymes and pathways, and its ability to induce cell cycle arrest and apoptosis in cancer cells. The limitations include the need for further studies to determine its safety and efficacy in humans, the need for optimization of the synthesis method, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
The future directions for N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide include further studies to determine its safety and efficacy in humans, optimization of the synthesis method, and determination of its pharmacokinetics and pharmacodynamics. Additionally, further studies can be conducted to determine its potential therapeutic applications in other diseases and to investigate its potential as a drug delivery system.
Métodos De Síntesis
The synthesis of N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide involves several steps. The first step involves the reaction of 4-fluorobenzylamine with 2-thienylacetonitrile in the presence of sodium hydride to form 4-fluorobenzyl 2-(2-thienyl)acetonitrile. The second step involves the reaction of 4-fluorobenzyl 2-(2-thienyl)acetonitrile with 3-aminopyridazine in the presence of potassium carbonate to form this compound.
Aplicaciones Científicas De Investigación
N-(4-fluorobenzyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In Alzheimer's disease, it has been shown to improve cognitive function by inhibiting the production of amyloid-beta peptides. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS/c22-17-5-3-15(4-6-17)14-23-21(27)16-9-11-26(12-10-16)20-8-7-18(24-25-20)19-2-1-13-28-19/h1-8,13,16H,9-12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBRAAONKSMWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)F)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.